molecular formula C9H7F2NO2 B2476239 2-(2,2-Difluoroethoxy)-1,3-benzoxazole CAS No. 2202004-09-7

2-(2,2-Difluoroethoxy)-1,3-benzoxazole

Cat. No.: B2476239
CAS No.: 2202004-09-7
M. Wt: 199.157
InChI Key: AOLLRRBNNSAGIS-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-1,3-benzoxazole is a chemical compound characterized by the presence of a benzoxazole ring substituted with a difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 2,2-difluoroethanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. Common dehydrating agents used in this synthesis include phosphorus oxychloride and thionyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2-(2,2-Difluoroethoxy)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(2,2-Difluoroethoxy)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c10-8(11)5-13-9-12-6-3-1-2-4-7(6)14-9/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLRRBNNSAGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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